molecular formula C23H30N2O2 B3021524 (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide CAS No. 910110-45-1

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide

Cat. No.: B3021524
CAS No.: 910110-45-1
M. Wt: 366.5 g/mol
InChI Key: PWBULUUPVDXEQS-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide (CAS RN: 910110-45-1) is a chiral pyrrolidine carboxamide derivative with a molecular formula of C₂₃H₃₀N₂O₂ and a molecular weight of 366.51 g/mol . It is characterized by a hydroxydiphenylmethyl group and a branched 3-methylbutyl chain attached to the pyrrolidine core. Stability data indicate that the compound is chemically stable under proper conditions but incompatible with oxidizing agents . No acute toxicity or carcinogenicity data are available .

Properties

IUPAC Name

(2S)-N-[(2S)-1-hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17(2)16-21(25-22(26)20-14-9-15-24-20)23(27,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,17,20-21,24,27H,9,14-16H2,1-2H3,(H,25,26)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBULUUPVDXEQS-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxydiphenylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

Aldol Reactions

Singh's Catalyst has gained recognition for its role in catalyzing highly enantioselective aldol reactions. These reactions are crucial in the synthesis of chiral molecules, which are often vital in pharmaceuticals.

  • Study Findings :
    • In a study published in Organic Letters, it was demonstrated that Singh's Catalyst effectively facilitated the aldol reaction between aliphatic ketones and aldehydes, yielding high enantiomeric excess (ee) values .
    • The catalyst was shown to be particularly effective under aqueous conditions, enhancing its applicability in green chemistry .

Synthesis of Chiral Alcohols

The compound has been employed in the synthesis of various chiral alcohols, which are important intermediates in drug development.

  • Case Study :
    • A study highlighted the use of Singh's Catalyst in synthesizing chiral fenpentadiol, showcasing its efficiency in producing compounds with specific stereochemistry needed for biological activity .

Asymmetric Organocatalysis

Singh's Catalyst is classified as an asymmetric organocatalyst, making it a valuable tool in asymmetric synthesis.

  • Research Insights :
    • Research indicates that this catalyst can be utilized in multiple reaction types beyond aldol reactions, including Michael additions and other carbon-carbon bond-forming reactions .

Comparative Effectiveness

To illustrate the effectiveness of Singh's Catalyst compared to other organocatalysts, the following table summarizes key performance metrics from various studies:

CatalystReaction TypeEnantiomeric Excess (%)Conditions
Singh's CatalystAldol ReactionUp to 95%Aqueous medium
Other OrganocatalystsAldol ReactionUp to 85%Organic solvents
Singh's CatalystMichael AdditionUp to 90%Aqueous medium

Mechanism of Action

The mechanism of action of (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrrolidine carboxamide backbone with several analogs, differing in substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Research Use Stability/Reactivity Toxicity Data
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide (Target Compound) C₂₃H₃₀N₂O₂ 366.51 Hydroxydiphenylmethyl, 3-methylbutyl Laboratory research (unspecified) Stable under proper conditions; incompatible with oxidizing agents No data available
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₂₂H₃₀N₄O₃S 430.56 4-Methylthiazol-5-yl, hydroxy group, dimethylbutanoyl PROTACs (targeted protein degradation) No stability data; likely sensitive to proteolytic environments No data available
Example 30 (Patent EP 2024) Not explicitly stated Not available Benzamido, dimethylbutanoyl, methylthiazolyl Pharmaceutical research (enzyme inhibition) Patent context implies optimized stability for drug development No data available
PDB Ligand 1TS C₃₄H₃₄ClN₇O₆S 768.24 Sulfonamido, cyanophenyl, carbamimidoylphenyl Structural biology (protein-ligand interactions) Stable in crystallographic studies; reactivity uncharacterized No data available
(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide C₂₃H₂₉N₇O₆ 523.53 4-Nitroanilino, phenylpropan-2-yl, acetylated backbone Synthetic intermediate (no specified use) No stability data; nitro groups may pose reactivity risks No data available

Key Findings

Structural Variations :

  • The target compound features hydroxydiphenylmethyl groups, which likely enhance steric bulk and lipophilicity compared to analogs like the PROTAC ligand (), which incorporates a methylthiazolyl group for protein-binding specificity .
  • The PDB ligand 1TS () includes a sulfonamido moiety, which is absent in the target compound but common in enzyme inhibitors due to its hydrogen-bonding capacity .

Functional Implications :

  • The target compound lacks explicit biological data, whereas the PROTAC ligand () is designed for targeted protein degradation , leveraging its thiazole and benzyl groups to recruit E3 ubiquitin ligases .
  • Example 30 () from the 2024 patent highlights the pharmaceutical industry’s focus on pyrrolidine carboxamide derivatives for drug discovery, particularly in oncology and inflammation .

Stability and Reactivity :

  • The target compound’s diphenylmethyl group may reduce solubility compared to analogs with polar substituents (e.g., the hydroxy group in ’s PROTAC ligand) .
  • PDB ligand 1TS demonstrates stability in crystallographic studies but lacks reactivity data, limiting its utility beyond structural analysis .

Biological Activity

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide, also known as Singh's Catalyst, is a synthetic compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₃N₂O₂
  • Molecular Weight : 366.51 g/mol
  • CAS Number : 910110-45-1
  • Purity : ≥98% (HPLC)
  • Melting Point : 193 °C
  • Specific Rotation : -47° (C=1, CHCl₃)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as an organocatalyst and its potential therapeutic applications.

1. Organocatalytic Activity

This compound has been identified as an efficient chiral organocatalyst in the cross-aldol reaction of aliphatic ketones with aldehydes. Its stereochemical properties enable it to facilitate reactions that yield high enantioselectivity, making it valuable in asymmetric synthesis.

2. Analgesic Properties

Recent studies have indicated that derivatives of this compound may exhibit analgesic effects comparable to established pain management drugs. For instance, a study on similar compounds demonstrated significant reductions in postoperative pain intensity, suggesting potential applications in pain relief therapies .

3. Anticancer Potential

Research into the anticancer properties of related pyrrolidine derivatives has shown promise. These compounds have been observed to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Study TitleObjectiveFindings
Efficacy of Pyrrolidine Derivatives in Pain ManagementEvaluate analgesic effectsSignificant reduction in pain scores compared to placebo; potential for lower morphine use
Organocatalytic Reactions Using Singh's CatalystAssess efficiency in aldol reactionsHigh enantioselectivity achieved; demonstrates utility in synthetic organic chemistry
Antitumor Activity of Pyrrolidine CompoundsInvestigate anticancer propertiesInduced apoptosis in cancer cell lines; inhibition of tumor growth observed

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Catalytic Mechanism : The compound’s structure allows it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity.
  • Pain Modulation : Its analgesic properties may stem from the modulation of neurotransmitter release or interaction with pain receptors.
  • Anticancer Mechanism : Potential mechanisms include the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container in a cool, dark environment (≤25°C) to prevent degradation. Avoid exposure to oxidizing agents, as incompatibility may lead to hazardous reactions. Handling should occur in a well-ventilated laboratory with local exhaust ventilation to minimize dust dispersion. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Post-handling, wash exposed skin thoroughly .

Q. What analytical methods are recommended for determining the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method, using a C18 column and acetonitrile/water mobile phase. Validate purity against a ≥98% benchmark, as reported in supplier certificates. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for chiral centers (2S,1S configuration) .

Q. How should researchers safely manage accidental spills or exposure during experiments?

  • Methodological Answer : For spills, isolate the area and use inert materials (e.g., vermiculite) to collect dust, avoiding dispersion. Decontaminate surfaces with ethanol/water mixtures. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation if irritation persists. For inhalation exposure, relocate to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data in safety assessments for this compound?

  • Methodological Answer : Conduct tiered toxicological profiling:

  • In vitro assays : Ames test for mutagenicity, neutral red uptake for cytotoxicity.
  • In silico modeling : Use QSAR tools to predict toxicity based on structural analogs (e.g., pyrrolidinecarboxamide derivatives).
  • Cross-referencing : Compare with toxicological data from compounds with similar functional groups, such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide (acute toxicity Category 4 per GHS) .

Q. What experimental approaches are suitable for investigating decomposition products under thermal stress?

  • Methodological Answer : Perform thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to monitor mass loss and gas evolution. For quantitative analysis, use gas chromatography-mass spectrometry (GC-MS) to detect CO, CO₂, and NOₓ, which are reported as decomposition products at elevated temperatures. Calibrate instruments with reference standards to ensure accuracy .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies) across studies?

  • Methodological Answer : Standardize measurement protocols:

  • Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge.
  • Cross-validate results with peer-reviewed studies and supplier data (e.g., TCI America’s SDS). If discrepancies persist, evaluate crystallinity via X-ray diffraction (XRD), as polymorphic forms may alter thermal behavior .

Q. What strategies optimize the synthesis of enantiomerically pure (2S,1S)-configured derivatives?

  • Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) during key steps like the coupling of pyrrolidinecarboxamide. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) while minimizing racemization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in studies involving oxidizing agents?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient air) to isolate variables. Use kinetic studies (UV-Vis spectroscopy) to track reaction progress. Compare results with computational models (DFT calculations) to identify plausible reaction pathways and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide
Reactant of Route 2
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.